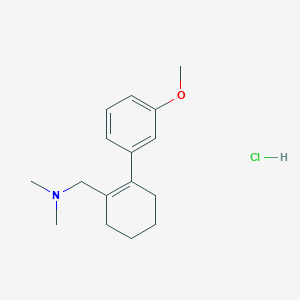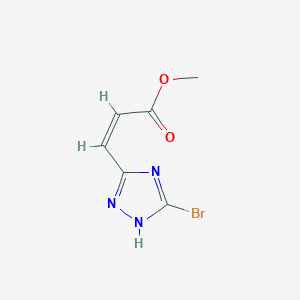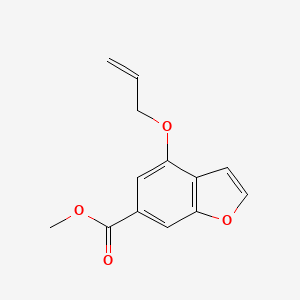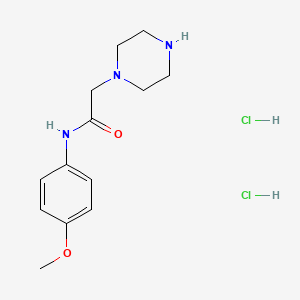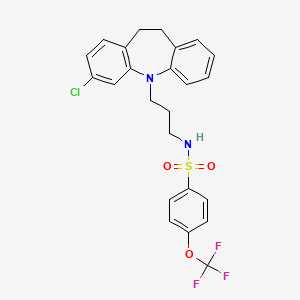
RTC-5
Descripción general
Descripción
RTC-5, also known as TRC-382, is a phenothiazine compound specifically enhanced for its potent anti-cancer properties. It exhibits considerable effectiveness against cancer models driven by the epidermal growth factor receptor (EGFR). The mechanism behind its efficacy can be attributed to the simultaneous inhibition of the phosphoinositide 3-kinase (PI3K)-AKT and RAS-ERK signaling pathways .
Aplicaciones Científicas De Investigación
RTC-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-cancer properties, particularly in cancers driven by EGFR mutations.
Mecanismo De Acción
RTC-5, also known as N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide or N-[3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide, is a phenothiazine compound that has been specifically enhanced for its potent anti-cancer properties .
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide. It is found at abnormally high levels on the surface of many types of cancer cells, so these cells may divide excessively in the presence of epidermal growth factor .
Mode of Action
This compound interacts with its target, EGFR, leading to the inhibition of two major cell signaling pathways: PI3K-AKT and RAS-ERK . These pathways are crucial for cell proliferation and survival. By inhibiting these pathways, this compound prevents the cancer cells from proliferating and surviving .
Biochemical Pathways
The PI3K-AKT and RAS-ERK pathways play a significant role in regulating the cell cycle, promoting cell growth and survival, and inhibiting apoptosis . When this compound inhibits these pathways, it disrupts these processes, leading to the death of cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth. By blocking the PI3K-AKT and RAS-ERK pathways, this compound prevents the proliferation and survival of cancer cells, leading to their death . This makes this compound a potent anti-cancer agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of RTC-5 involves the optimization of phenothiazine derivatives The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This includes the use of advanced purification methods such as high-performance liquid chromatography (HPLC) and recrystallization to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: RTC-5 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Comparación Con Compuestos Similares
Gefitinib: An EGFR first-generation inhibitor with oral activity.
Erlotinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.
Osimertinib: An EGFR third-generation inhibitor that targets resistance mutations.
Lapatinib: An inhibitor of ErbB2 and EGFR with oral activity.
Neratinib: An irreversible tyrosine kinase inhibitor for HER2 and EGFR
Uniqueness of RTC-5: this compound is unique due to its optimized phenothiazine structure, which enhances its anti-cancer potency. Unlike other EGFR inhibitors, this compound demonstrates efficacy against cancer models without the neurotropic effects exhibited by its parent molecules. Its dual inhibition of the PI3K-AKT and RAS-ERK pathways further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N2O3S/c25-19-9-8-18-7-6-17-4-1-2-5-22(17)30(23(18)16-19)15-3-14-29-34(31,32)21-12-10-20(11-13-21)33-24(26,27)28/h1-2,4-5,8-13,16,29H,3,6-7,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJMNDDVVEPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)
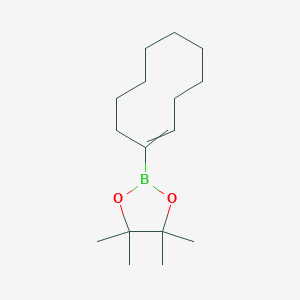
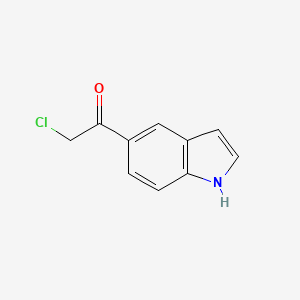

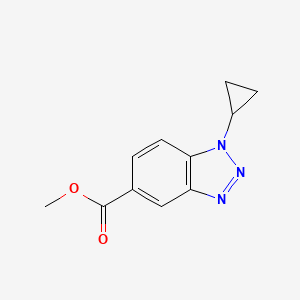

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)
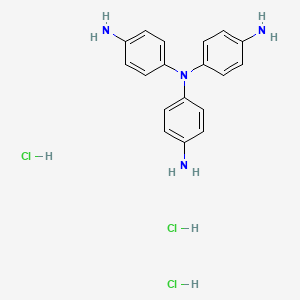

![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)
